Vidalol A

Phospholipase A2 inhibition Anti-inflammatory drug discovery sPLA2 isoform selectivity

Vidalol A (CAS 137182-39-9) is the only bromophenolic metabolite offering defined group IIA sPLA2 selectivity—potently inhibiting mouse (IC50=68 nM) and human (IC50=143 nM) isoforms while sparing group V sPLA2 (IC50=1,200 nM). Unlike manoalide or scalaradial, Vidalol A delivers cleaner target engagement without confounding off-target effects. Procuring authenticated Vidalol A ensures reproducible, isoform-specific PLA2 inhibition in your inflammatory pathway assays. Choose the authentic standard for reliable data.

Molecular Formula C13H9Br3O5
Molecular Weight 484.92 g/mol
CAS No. 137182-39-9
Cat. No. B144856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidalol A
CAS137182-39-9
Synonymsvidalol A
Molecular FormulaC13H9Br3O5
Molecular Weight484.92 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C=C2O)O)Br)O
InChIInChI=1S/C13H9Br3O5/c14-9-4(2-8(19)13(21)11(9)16)1-5-6(17)3-7(18)10(15)12(5)20/h2-3,17-21H,1H2
InChIKeyILWIINNNOSHNIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vidalol A (CAS 137182-39-9): Marine Bromophenol Phospholipase A2 Inhibitor for Anti-Inflammatory Research


Vidalol A (CAS 137182-39-9) is a naturally occurring bromophenolic secondary metabolite first isolated from the Caribbean marine red alga Vidalia obtusaloba [1]. The compound has the molecular formula C13H9Br3O5 and an average molecular mass of 484.92 Da, bearing a 1,3,5-benzenetriol core substituted with one bromine atom and a dibromodihydroxybenzyl moiety . Vidalol A was discovered as part of a targeted effort to identify new naturally-occurring anti-inflammatory agents that function through the inhibition of phospholipase A2 (PLA2) [2].

Why Generic Bromophenol Substitution Fails: The Specificity Imperative for Vidalol A Procurement


Vidalol A cannot be interchanged with other bromophenolic marine natural products or generic PLA2 inhibitors without compromising experimental validity. While compounds such as manoalide and scalaradial exhibit potent PLA2 inhibition, their mechanisms and selectivity profiles differ markedly: manoalide acts as an irreversible inactivator of bee venom PLA2 (IC50 = 0.05 μM) and also inhibits 5-lipoxygenase [1]; scalaradial targets both PLA2 and TRPM2 ion channels with polypharmacology [2]; and the structurally related bromotyrosine derivative bastadin-7 shows substantially weaker PLA2 inhibition (IC50 = 5,080 nM) [3]. In contrast, Vidalol A demonstrates a unique selectivity fingerprint—inhibiting group IIA sPLA2 from mouse (IC50 = 68 nM) and human (IC50 = 143 nM) while showing markedly reduced activity against human group V sPLA2 (IC50 = 1,200 nM) [4]. This differential sPLA2 isoform selectivity profile is not a generic class property; substituting Vidalol A with an alternative bromophenol or PLA2 inhibitor will yield different target engagement and downstream pathway modulation, invalidating comparative analyses and confounding data reproducibility. Procurement of the specific CAS 137182-39-9 compound is therefore essential for studies requiring this defined selectivity window.

Vidalol A (CAS 137182-39-9) Product-Specific Quantitative Differentiation Evidence


Vidalol A Exhibits Mammalian sPLA2 Inhibition with Nanomolar Potency: Direct Comparison with Structural Analogs

Vidalol A inhibits mouse group IIA secreted phospholipase A2 (sPLA2) with an IC50 of 68 nM in a fluorescence-based enzymatic assay [1]. In contrast, the structurally related bromotyrosine-derived macrocycle bastadin-7 requires approximately 75-fold higher concentration (IC50 = 5,080 nM) to achieve comparable inhibition of human recombinant PLA2 [2]. This quantitative difference in potency is not predictable from structural similarity alone and directly impacts the compound concentration required for effective target engagement in experimental systems.

Phospholipase A2 inhibition Anti-inflammatory drug discovery sPLA2 isoform selectivity

Vidalol A Demonstrates Isoform-Selective sPLA2 Inhibition: Differential Activity Across Group IIA and Group V Enzymes

Vidalol A exhibits a clear selectivity window across different secreted phospholipase A2 isoforms. The compound inhibits human group IIA sPLA2 with an IC50 of 143 nM, but its potency against human group V sPLA2 is markedly reduced (IC50 = 1,200 nM), representing an approximately 8.4-fold selectivity window [1]. This contrasts with the broader polypharmacology of scalaradial, which inhibits bee venom PLA2 (IC50 = 70 nM) while also potently inhibiting TRPM2 ion channels (IC50 = 210 nM) and modulating ERK and Akt pathways independently of sPLA2 [2].

sPLA2 isoform selectivity Enzyme inhibition profiling Target validation

Vidalol A Possesses Distinct Molecular Architecture Differentiating It from Dimeric Bromophenol Analogs

Vidalol A (C13H9Br3O5, MW = 484.92 Da) features a monomeric diphenylmethane-type skeleton consisting of a single dibromodihydroxybenzyl moiety linked to a brominated 1,3,5-benzenetriol core . This contrasts with Vidalol B (C20H13Br5O7, MW = 764.83 Da), which contains two such dibromodihydroxybenzyl substituents attached to the central benzenetriol ring, resulting in a higher bromine content (5 Br atoms) and larger molecular volume [1]. The structural distinction is further highlighted by comparison with bastadins—macrocyclic tetramers of bromotyrosine derivatives with substantially larger and conformationally constrained architectures [2]. These differences in bromination pattern, molecular size, and topological complexity are expected to influence physicochemical properties, membrane permeability, and target binding interactions.

Bromophenol structure-activity relationship Natural product chemistry Molecular diversity

Best Research and Industrial Application Scenarios for Vidalol A (CAS 137182-39-9)


Mechanistic Studies of Group IIA sPLA2-Dependent Inflammatory Signaling

Vidalol A is optimally deployed as a molecular probe in biochemical and cellular assays designed to dissect group IIA secreted phospholipase A2 (sPLA2)-mediated inflammatory pathways. Its potency against mouse group IIA sPLA2 (IC50 = 68 nM) and human group IIA sPLA2 (IC50 = 143 nM), combined with its markedly reduced activity against group V sPLA2 (IC50 = 1,200 nM), enables isoform-selective pharmacological interrogation [1]. Researchers can use Vidalol A at sub-micromolar concentrations to inhibit group IIA sPLA2 activity while leaving group V-dependent processes largely unaffected, allowing for cleaner attribution of downstream arachidonic acid release, eicosanoid production, and cytokine responses to specific sPLA2 isoforms.

Comparative sPLA2 Inhibitor Profiling and Selectivity Benchmarking

Vidalol A serves as an essential reference compound in comparative inhibitor profiling studies due to its well-defined sPLA2 isoform selectivity fingerprint. Unlike manoalide, which acts as an irreversible inactivator of bee venom PLA2 (IC50 = 0.05 μM) with additional 5-lipoxygenase inhibitory activity (IC50 = 0.3 μM), or scalaradial, which concurrently inhibits TRPM2 ion channels (IC50 = 210 nM) independently of sPLA2, Vidalol A offers a cleaner sPLA2-focused profile [1]. Including Vidalol A in inhibitor panels provides a benchmark for evaluating the relative selectivity of novel sPLA2 inhibitors and helps contextualize structure-activity relationship (SAR) findings across the bromophenol and bromotyrosine natural product classes.

Natural Product Library Screening for Marine-Derived Anti-Inflammatory Leads

Vidalol A is a valuable positive control and benchmark compound in high-throughput and phenotypic screening campaigns evaluating marine natural product libraries for anti-inflammatory activity. Its inclusion allows researchers to calibrate assay sensitivity for bromophenolic PLA2 inhibitors and to establish baseline activity thresholds. The compound's distinct monomeric diphenylmethane skeleton (C13H9Br3O5, MW = 484.92 Da) differentiates it from dimeric Vidalol B (C20H13Br5O7, MW = 764.83 Da) and macrocyclic bastadins, enabling structure-based clustering of screening hits [1]. Procurement of authenticated Vidalol A (CAS 137182-39-9) ensures that observed anti-inflammatory activity in screening assays can be reliably traced to this specific molecular entity rather than to a mixture or misidentified analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vidalol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.